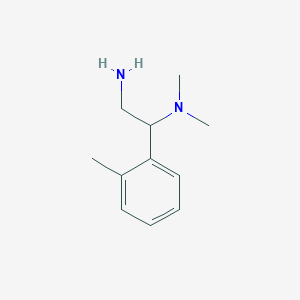

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Polymerization

Pyridyl-imine ligands, similar to N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, have been used in catalysis, particularly in the AGET and SARA ATRP of styrene and methyl methacrylate. This results in polymeric products with narrow molecular weight distribution and theoretical matching of molecular weight to monomer conversion (Hsiao, Han, Lee, & Peng, 2014).

Chemical Synthesis and Characterization

In the synthesis and characterization of bis(thioimidates), compounds like dimethyl N,N'-ethylenebis(thiobenzimidate), involving structures similar to N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, have been synthesized and analyzed using various spectroscopic methods (Ewin & Hill, 1979).

Schiff Base Ligands

Schiff base ligands formed by the reaction of diamines similar to N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine have been characterized for their geometric and electronic properties, demonstrating their potential in various chemical applications (Uluçam & Yenturk, 2019).

Structural Analysis of Complexes

The structural and spectroscopic studies of transition metal nitrite complexes have used compounds like N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine to understand the crystal and molecular structures of various complexes (Finney, Hitchman, Raston, Rowbottom, & White, 1981).

Application in Medicinal Chemistry

Though excluding detailed information on drug use and side effects, it's noteworthy that compounds structurally related to N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine have been evaluated in medicinal chemistry, such as in the synthesis and pharmacological evaluation of certain ligands (Nirogi et al., 2015).

Metal Ion Complexes and Transformations

Research on complexes of forms like Ni(CF2SO2)2·2(diamine)·2H2O has involved diamines structurally related to N1,N1-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, to study transformations between octahedral and square-planar geometries in metal complexes (Koner & Chaudhuri, 1991).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with secondary amine functional groups are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

N1,N1-Dimethyl-1-(o-tolyl)ethane-1,2-diamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . The compound interacts with its targets by forming chelate rings, which can influence the activity of the target molecules .

Biochemical Pathways

It is known that the compound can be used as a precursor to imidazolidines by condensation with ketones or aldehydes . This suggests that it may influence pathways involving these molecules.

Pharmacokinetics

Similar compounds with secondary amine functional groups are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

It is known that the compound can form chelate rings with metal ions, which can influence the activity of various enzymes and receptors .

Action Environment

The action, efficacy, and stability of N1,N1-Dimethyl-1-(o-tolyl)ethane-1,2-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . .

Properties

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGCYIMWMFPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586457 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928000-19-5 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)